molecular formula C₁₂H₂₄N₂O₆ B014039 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide CAS No. 38822-56-9

6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide

Cat. No.: B014039
CAS No.: 38822-56-9
M. Wt: 292.33 g/mol
InChI Key: FJNVLTLMGXYGGP-UHFFFAOYSA-N
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Description

6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide is a derivative of 6-aminohexanoic acid, an ω-amino acid known for its hydrophobic and flexible structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-aminohexanoic acid.

    Protection of Functional Groups: Protecting groups are used to shield the amino and hydroxyl groups during the reaction.

    Glycosylation: The protected aminohexanoic acid is glycosylated with a suitable sugar derivative under acidic or basic conditions.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale glycosylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of biocatalysts and enzyme-mediated reactions can also be explored to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-aminohexanoic acid: The parent compound, known for its flexibility and hydrophobicity.

    N-acetylglucosamine: A sugar derivative with similar glycosylation potential.

    Glucosamine: Another amino sugar with comparable biochemical properties.

Uniqueness

6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide stands out due to its unique combination of an amino acid backbone and a sugar moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNVLTLMGXYGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400920
Record name 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38822-56-9
Record name 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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